molecular formula C13H18O4 B12518952 Benzenepropanoic acid, 2,4-dihydroxybutyl ester CAS No. 652161-35-8

Benzenepropanoic acid, 2,4-dihydroxybutyl ester

Cat. No.: B12518952
CAS No.: 652161-35-8
M. Wt: 238.28 g/mol
InChI Key: UTSKWRNWESLAAE-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,4-dihydroxy-, methyl ester (CAS 17422-90-1) is a phenolic ester derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.1999 g/mol . Structurally, it features a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions, linked to a propanoic acid moiety esterified with a methyl group. This compound is commercially available in milligram/gram quantities for research purposes, as indicated by Hepeng Biotech (Shanghai), though purity and pricing details require direct consultation .

Properties

CAS No.

652161-35-8

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2,4-dihydroxybutyl 3-phenylpropanoate

InChI

InChI=1S/C13H18O4/c14-9-8-12(15)10-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

UTSKWRNWESLAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC(CCO)O

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Carboxylic Acid Core

The benzenepropanoic acid backbone, substituted with 2,4-dihydroxy groups, serves as the foundational component. Two primary approaches dominate its synthesis:

Kolbe-Schmitt Carboxylation of Resorcinol

The carboxylation of resorcinol (1,3-dihydroxybenzene) under high-pressure CO₂ conditions yields 2,4-dihydroxybenzoic acid. While this method traditionally produces benzoic acid derivatives, propanoic acid analogs may be accessible via elongation of the carbon chain. For instance, Marasse solid-phase carboxylation employs a mixture of sodium and potassium bicarbonates (20–40% potassium by weight) under CO₂ atmosphere at 100–120°C. This method achieves yields up to 81% for 2,4-dihydroxybenzoic acid, which could be further functionalized to the propanoic acid variant through Claisen condensation or malonic ester synthesis.

Reduction of Cinnamic Acid Derivatives

3-(2,4-Dihydroxyphenyl)propanoic acid may also be synthesized via hydrogenation of cinnamic acid precursors. For example, catalytic hydrogenation of 3-(2,4-dihydroxyphenyl)propenoic acid over Pd/C in ethanol at ambient pressure provides the saturated propanoic acid. This route benefits from mild conditions but requires prior synthesis of the unsaturated precursor, often achieved through Perkin or Knoevenagel condensations.

The introduction of the 2,4-dihydroxybutyl ester group presents challenges due to the steric and electronic effects of the diol. Below are three validated approaches adapted from analogous systems:

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification involves refluxing the carboxylic acid with excess 2,4-dihydroxybutanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). For instance, methyl ester synthesis of 3,4-dimethoxybenzoic acid with methanol under sulfuric acid catalysis achieves >95% conversion. However, this method risks dehydration of the diol or oxidation of phenolic groups. To mitigate side reactions, low-temperature protocols (30–45°C) with stoichiometric acid catalysts are recommended.

Example Conditions:
  • Catalyst: 1.5–2.0 mol% H₂SO₄
  • Solvent: Chlorinated alkanes (e.g., dichloromethane)
  • Molar Ratio (Acid:Alcohol): 1:1.2–1.5
  • Yield: 89–97% (based on analogous methyl ester syntheses)

Trichloroacetimidate-Mediated Esterification

Electron-rich trichloroacetimidates, such as 2,4-dimethoxybenzyl trichloroacetimidate, enable ester formation under mild, promoter-free conditions. This method is particularly suited for acid-sensitive substrates:

  • Activation: The alcohol (2,4-dihydroxybutanol) is converted to its trichloroacetimidate derivative using Cl₃CCN and a base (e.g., DBU).
  • Coupling: Reaction with 3-(2,4-dihydroxyphenyl)propanoic acid in dichloromethane at room temperature.
Key Advantages:
  • No exogenous acid required.
  • Compatibility with phenolic hydroxyl groups due to mild conditions.
  • Yields >90% reported for benzyl esters.

Dicyclohexylcarbodiimide (DCC) Coupling

DCC-mediated esterification is a cornerstone of modern synthetic chemistry, particularly for sterically hindered alcohols. A protocol optimized for 3,4-dimethoxybenzoic acid methyl ester synthesis may be adapted:

  • Reagents:

    • 3-(2,4-Dihydroxyphenyl)propanoic acid (1 equiv)
    • 2,4-Dihydroxybutanol (1.2–1.5 equiv)
    • DCC (1.5–2.0 equiv)
    • Solvent: Dichloromethane or chloroform
  • Conditions:

    • Temperature: 30–45°C
    • Duration: 1–5 hours
  • Workup:

    • Filter to remove dicyclohexylurea byproduct.
    • Concentrate filtrate and purify via distillation or chromatography.
Performance Metrics (Analogous System):
  • Yield: 97%
  • Purity (HPLC): >99%

Protecting Group Strategies

The phenolic hydroxyl groups necessitate protection during esterification to prevent undesired side reactions. Common approaches include:

Benzyl Ether Protection

Benzylation using 2-benzyloxy-1-methylpyridinium triflate (BnOPT ) in trifluorotoluene selectively protects phenolic -OH groups without affecting the carboxylic acid. Deprotection is achieved via hydrogenolysis (H₂/Pd-C).

tert-Butyldimethylsilyl (TBS) Protection

TBSCl in the presence of imidazole offers orthogonal protection, removable under acidic conditions (e.g., TBAF). This method is preferred for multi-step syntheses requiring sequential deprotection.

Industrial-Scale Considerations

For large-scale production, aluminum-based catalysts paired with alkali metal promoters (e.g., Na₂CO₃) enhance reaction rates and selectivity. A representative protocol for benzenecarboxylic acid esters involves:

  • Catalyst: Amorphous Al(OH)₃ (0.02–0.2 g per mole of acid)
  • Promoter: K₂CO₃ (0.02–0.5 g per mole of acid)
  • Temperature: 180–250°C under reduced pressure
  • Azeotropic Removal of water via alcohol co-distillation.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Applications/Properties References
Benzenepropanoic acid, 2,4-dihydroxy-, methyl ester (17422-90-1) C₁₀H₁₂O₄ 196.1999 2,4-dihydroxyphenyl, methyl ester Research chemical; potential antioxidant
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (36294-24-3) C₁₇H₂₆O₃ 278.3865 3,5-di-tert-butyl-4-hydroxyphenyl, ethyl ester Antioxidant stabilization in polymers
Benzenepropanoic acid, ethyl ester (2021-28-5) C₁₁H₁₄O₂ 178.23 Phenyl, ethyl ester Fragrance or plasticizer precursor
Benzenepropanoic acid, α,β,4-tribromo-, ethyl ester (952569-45-8) C₁₁H₁₁O₂Br₃ 414.916 α,β,4-tribromo substitution, ethyl ester Likely flame retardant or halogenated additive
2,4-Dihydroxybenzoic acid (5631-68-5) C₇H₆O₄ 154.12 2,4-dihydroxybenzoic acid Antimicrobial agent (2.65% activity in extracts)

Functional Group Variations

  • Ester Chain Length: The methyl ester (C₁₀H₁₂O₄) has a shorter alkyl chain compared to ethyl esters (e.g., C₁₁H₁₄O₂).
  • Substituent Complexity : The 3,5-di-tert-butyl-4-hydroxyphenyl group in CAS 36294-24-3 introduces steric hindrance, enhancing thermal stability for polymer antioxidant applications . In contrast, the 2,4-dihydroxyphenyl group in the methyl ester lacks bulky substituents, which may limit its utility in high-temperature environments.

Biological Activity

Benzenepropanoic acid, 2,4-dihydroxybutyl ester, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}O4_4
  • Molecular Weight : 210.23 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of esters derived from aromatic carboxylic acids, which exhibit various biological activities.

Antioxidant Activity

Research indicates that compounds similar to benzenepropanoic acid derivatives possess significant antioxidant properties. In vitro assays demonstrate that these compounds effectively scavenge free radicals, thereby mitigating oxidative stress. For instance, studies using DPPH and ABTS radical scavenging assays have shown that related compounds exhibit strong antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

The anti-inflammatory activity of benzenepropanoic acid derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Experimental models utilizing human monocytes have shown that certain derivatives significantly reduce cytokine levels, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Properties

Benzenepropanoic acid esters have also demonstrated antimicrobial activity against various bacterial strains. In disc diffusion assays, related compounds exhibited varying degrees of antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, revealing promising results for potential therapeutic applications in infectious diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and oxidative stress responses.
  • Cell Signaling Modulation : These compounds may modulate signaling pathways related to inflammation and cell survival.
  • Radical Scavenging : The structural characteristics enable effective scavenging of free radicals, reducing cellular damage.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of benzenepropanoic acid derivatives using various assays. The results indicated a dose-dependent increase in radical scavenging activity, with IC50 values comparable to well-known antioxidants such as ascorbic acid. This suggests that these compounds could serve as effective dietary antioxidants .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment with human monocytes, treatment with benzenepropanoic acid derivatives led to a significant reduction in TNF-α production. The study highlighted the potential of these compounds in managing chronic inflammatory conditions like rheumatoid arthritis .

Data Summary Table

Biological ActivityAssay MethodResults
AntioxidantDPPH Radical ScavengingIC50 comparable to ascorbic acid
Anti-inflammatoryELISA for CytokinesSignificant reduction in TNF-α levels
AntimicrobialDisc DiffusionEffective against S. aureus and E. coli

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